REACTION_CXSMILES
|
[C:1]([O-:6])(=O)[C:2]([NH2:4])=[O:3].[NH2:7][C:8]1[CH:13]=[CH:12][C:11](C(C2C=CC(O)=CC=2)(C)C)=[CH:10][CH:9]=1>ClC1C=CC=CC=1Cl>[CH:11]1[CH:12]=[CH:13][C:8]([NH:7][C:1]([C:2]([NH:4][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:3])=[O:6])=[CH:9][CH:10]=1
|
Name
|
( VIII )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)(=O)[O-]
|
Name
|
compound ( XII )
|
Quantity
|
2.415 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.545 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hrs
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hexanes/dichloromethane
|
Type
|
FILTRATION
|
Details
|
again filtered through silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |